molecular formula C14H18ClN3O2S2 B2973817 N'-{5-chloro-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-2-yl}-N,N-dimethyl-1,2-ethanediamine CAS No. 438021-16-0

N'-{5-chloro-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-2-yl}-N,N-dimethyl-1,2-ethanediamine

Cat. No. B2973817
CAS RN: 438021-16-0
M. Wt: 359.89
InChI Key: FEDFHWHLGXWKBQ-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a thiazole ring (a type of heterocyclic ring containing sulfur and nitrogen), a sulfonyl group attached to a methylphenyl group, and a dimethyl-ethanediamine group. These functional groups could potentially give the compound various chemical and biological properties .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques such as NMR and IR spectroscopy . Unfortunately, without specific data for this compound, I can’t provide a detailed analysis.


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the functional groups present. For example, the thiazole ring might undergo reactions at the sulfur or nitrogen atoms, and the sulfonyl group could potentially be reduced .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its functional groups. For example, the presence of the sulfonyl group might increase the compound’s polarity, affecting its solubility in different solvents .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s intended to be a drug, it might interact with biological targets such as enzymes or receptors .

Future Directions

Future research could involve studying the compound’s biological activity, optimizing its synthesis, or investigating its mechanism of action .

properties

IUPAC Name

N-[5-chloro-4-(4-methylphenyl)sulfonyl-1,3-thiazol-2-yl]-N',N'-dimethylethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClN3O2S2/c1-10-4-6-11(7-5-10)22(19,20)13-12(15)21-14(17-13)16-8-9-18(2)3/h4-7H,8-9H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEDFHWHLGXWKBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)NCCN(C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-{5-chloro-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-2-yl}-N,N-dimethyl-1,2-ethanediamine

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